molecular formula LiOPt B14649082 CID 71366387 CAS No. 50957-97-6

CID 71366387

Cat. No.: B14649082
CAS No.: 50957-97-6
M. Wt: 218.1 g/mol
InChI Key: MVMQHTWLVWSVQK-UHFFFAOYSA-N
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Description

CID 71366387 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. These include molecular formula, weight, solubility, and synthesis protocols . For this compound, a comprehensive analysis would require data on its physicochemical properties (e.g., polarity, log P, bioavailability) and spectral characterization (e.g., mass spectrometry, NMR), which are standard for compound identification and comparison .

Properties

CAS No.

50957-97-6

Molecular Formula

LiOPt

Molecular Weight

218.1 g/mol

InChI

InChI=1S/Li.O.Pt

InChI Key

MVMQHTWLVWSVQK-UHFFFAOYSA-N

Canonical SMILES

[Li].O=[Pt]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71366387 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of advanced technologies and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: CID 71366387 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can include derivatives with altered functional groups and enhanced properties.

Scientific Research Applications

CID 71366387 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be investigated for its pharmacological properties and potential as a drug candidate. Additionally, in industry, it may be utilized in the development of new materials and chemical products.

Mechanism of Action

Conclusion

This compound is a compound with significant scientific interest due to its unique chemical properties and potential applications

Comparison with Similar Compounds

Comparison with Similar Compounds

A robust comparison of CID 71366387 with analogous compounds involves evaluating structural features, reactivity, and functional applications. Below is a framework for such an analysis, derived from methodologies in the provided evidence:

Table 1: Key Parameters for Comparative Analysis

Parameter This compound (Hypothetical) CAS 371764-64-6 CAS 1761-61-1
Molecular Formula Not Available C₉H₈BNO₂ C₇H₅BrO₂
Molecular Weight Not Available 172.98 g/mol 201.02 g/mol
Solubility Not Available 1.37 mg/ml (0.0079 mol/l) 0.687 mg/ml (0.00342 mol/l)
Log S (ESOL) Not Available - -2.47
Bioavailability Score Not Available 0.55 0.55
Synthetic Method Not Available Pd-catalyzed coupling A-FGO catalytic synthesis

Structural and Functional Insights

Structural Similarity: Compounds like CAS 371764-64-6 (PubChem ID 2762748) exhibit aromaticity and heteroatom inclusion (e.g., boron), which influence reactivity and applications in catalysis or medicinal chemistry . This compound’s hypothetical structure could share these features, requiring comparative spectral analysis (e.g., ESI-MS with collision-induced dissociation (CID) for fragmentation patterns) . Such differences highlight the need for substituent-specific comparisons .

Reactivity and Applications :

  • CAS 371764-64-6’s synthesis employs palladium catalysts, suggesting utility in cross-coupling reactions. Similar methodologies might apply to this compound for functional group transformations .
  • CAS 1761-61-1’s use of A-FGO catalysts under green chemistry conditions emphasizes eco-friendly synthesis, a benchmark for evaluating this compound’s synthetic viability .

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